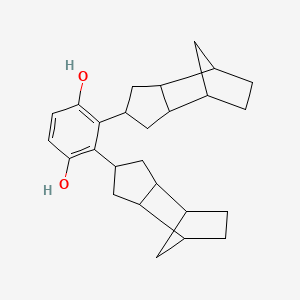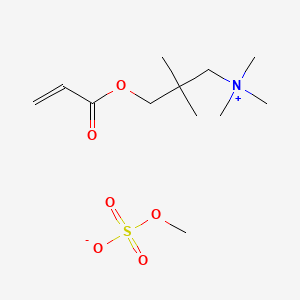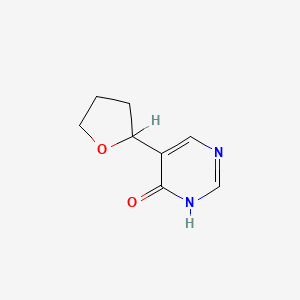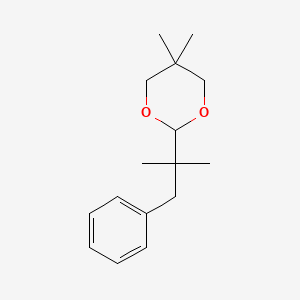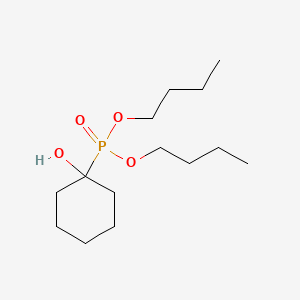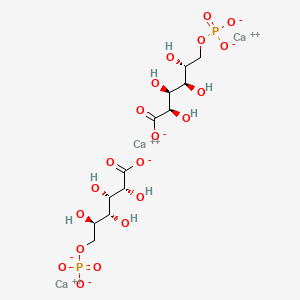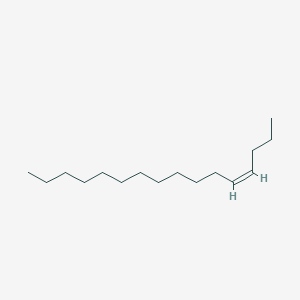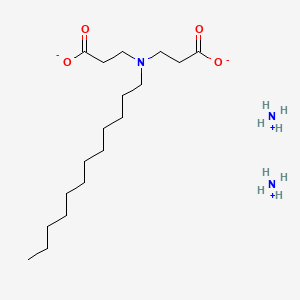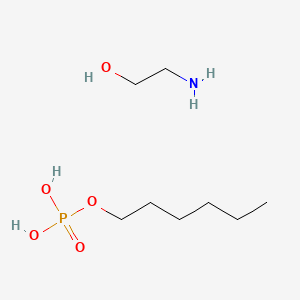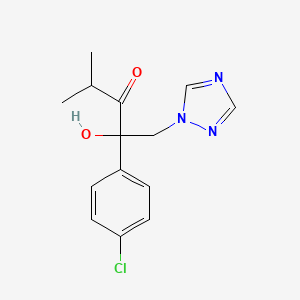
3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- is a chemical compound with the molecular formula C16H22ClN3O. It belongs to the class of compounds known as 1,2,4-triazoles. This compound is notable for its structural complexity, which includes a 1,2,4-triazole ring attached to a benzene ring via a pentan-3-one chain. It has been studied for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- typically involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- has been studied for various scientific research applications:
Medicine: It is investigated for its antifungal and antimicrobial properties, making it a candidate for developing new therapeutic agents.
作用機序
The mechanism of action of 3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect, such as antifungal activity.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one
- Paclobutrazol
Uniqueness
3-Pentanone, 2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1H-1,2,4-triazol-1-yl)- is unique due to its specific structural features, such as the presence of both a triazole ring and a chlorophenyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
107658-68-4 |
|---|---|
分子式 |
C14H16ClN3O2 |
分子量 |
293.75 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-hydroxy-4-methyl-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C14H16ClN3O2/c1-10(2)13(19)14(20,7-18-9-16-8-17-18)11-3-5-12(15)6-4-11/h3-6,8-10,20H,7H2,1-2H3 |
InChIキー |
YOVWXHDIJVHRLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


